Cas no 2171947-58-1 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)

2-({3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyrazole ring with an Fmoc-protected amine and a carboxylic acid functional group, enabling efficient incorporation into peptide backbones. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc deprotection conditions. The methyl-substituted pyrazole moiety enhances stability, while the oxyacetic acid linker provides flexibility in conjugation strategies. This reagent is suited for researchers requiring precise modifications in peptide design, offering controlled reactivity and compatibility with automated synthesis protocols. Proper handling under anhydrous conditions is recommended to preserve its integrity.
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid structure
2171947-58-1 structure
商品名:2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid
CAS番号:2171947-58-1
MF:C22H20N4O6
メガワット:436.417405128479
CID:6317949
PubChem ID:165819901

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid
    • 2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
    • EN300-1564183
    • 2171947-58-1
    • インチ: 1S/C22H20N4O6/c1-26-18(21(29)25-32-12-20(27)28)10-19(24-26)23-22(30)31-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,17H,11-12H2,1H3,(H,25,29)(H,27,28)(H,23,24,30)
    • InChIKey: NITIQKHAKCYXQF-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=C(C(NOCC(=O)O)=O)N(C)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 436.13828437g/mol
  • どういたいしつりょう: 436.13828437g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 684
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 132Ų

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1564183-0.1g
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
0.1g
$2963.0 2023-06-04
Enamine
EN300-1564183-5.0g
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
5g
$9769.0 2023-06-04
Enamine
EN300-1564183-1000mg
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
1000mg
$3368.0 2023-09-24
Enamine
EN300-1564183-10000mg
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
10000mg
$14487.0 2023-09-24
Enamine
EN300-1564183-2.5g
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
2.5g
$6602.0 2023-06-04
Enamine
EN300-1564183-0.25g
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
0.25g
$3099.0 2023-06-04
Enamine
EN300-1564183-50mg
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
50mg
$2829.0 2023-09-24
Enamine
EN300-1564183-0.05g
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
0.05g
$2829.0 2023-06-04
Enamine
EN300-1564183-2500mg
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
2500mg
$6602.0 2023-09-24
Enamine
EN300-1564183-500mg
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}oxy)acetic acid
2171947-58-1
500mg
$3233.0 2023-09-24

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid 関連文献

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acidに関する追加情報

Comprehensive Analysis of 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid (CAS No. 2171947-58-1)

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid, with the CAS number 2171947-58-1, is a specialized organic compound widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive pyrazole core, makes it invaluable in modern pharmaceutical research and drug development. This article delves into its properties, applications, and relevance to current scientific trends, addressing common queries from researchers and industry professionals.

The compound's Fmoc-protected amino acid derivative is particularly significant in solid-phase peptide synthesis (SPPS), a technique dominating the field of peptide-based therapeutics. With the rising demand for precision medicine and targeted drug delivery, molecules like 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid are gaining attention for their role in creating stable peptide-drug conjugates. Researchers frequently search for "Fmoc-protected building blocks" or "pyrazole derivatives in drug design," highlighting the compound's niche yet critical applications.

From a structural perspective, the pyrazole ring in this compound contributes to its hydrogen-bonding capacity and metabolic stability, traits highly sought after in kinase inhibitor development. Recent studies emphasize its potential in cancer immunotherapy and enzyme-linked probes, aligning with trends in high-throughput screening (HTS) and chemical biology. The CAS 2171947-58-1 derivative is also explored in "click chemistry" applications, where its aminooxyacetic acid moiety enables efficient bioconjugation.

In terms of synthesis, the compound's Fmoc group allows for orthogonal deprotection strategies, a feature frequently queried in forums discussing "peptide coupling reagents." Its compatibility with automated synthesizers and green chemistry principles further enhances its appeal. Notably, the rise of AI-driven molecular design has spurred interest in such multifunctional scaffolds, as they can be optimized for ADME (Absorption, Distribution, Metabolism, Excretion) properties using computational tools.

Quality control and analytical characterization of 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid are critical, given its use in GMP-compliant production. Common analytical techniques include HPLC, mass spectrometry, and NMR spectroscopy, topics often searched alongside the CAS 2171947-58-1 identifier. The compound's stability under ambient storage conditions and solubility in polar aprotic solvents are additional practical considerations for end-users.

Looking ahead, the integration of 2171947-58-1 into nanocarrier systems and proteolysis-targeting chimeras (PROTACs) represents a frontier in therapeutic innovation. As the scientific community prioritizes sustainable chemistry and reduced synthetic steps, this compound's modular design positions it as a versatile tool. Whether in academia or industry, understanding its structure-activity relationships (SAR) remains a key focus for advancing next-generation biologics.

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